

Discovery and history of Yellow OB

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yellow OB	
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An In-depth Technical Guide to Yellow OB

Abstract

Yellow OB, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye. Historically used as a food coloring agent and for other industrial applications, its use in food has been discontinued in many regions due to toxicological concerns. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and metabolic pathways of **Yellow OB**, intended for researchers, scientists, and professionals in drug development and chemical safety.

Discovery and History

Yellow OB, also designated as C.I. Solvent Yellow 6, was first prepared in the early 20th century. The synthesis involves the diazotization of o-toluidine followed by an azo coupling reaction with β-naphthylamine.[1] Key publications outlining its preparation and properties appeared in scientific journals during this period, with notable contributions from researchers such as Krüss (1905), Norman (1912), Fischer (1922), and Hodgson & Foster (1942).[1] It was formerly used in the United States for coloring oleomargarine.[1] However, due to safety concerns, including its potential carcinogenicity, its application in food products is now heavily restricted or banned in many countries.[2]

Chemical and Physical Properties

Yellow OB is an organic compound belonging to the azobenzene class.[2] Its chemical and physical characteristics are summarized in the table below. The compound typically appears as



a yellow to orange powder or as deep red crystals when recrystallized from alcohol.[2][3] It is practically insoluble in water but shows good solubility in various organic solvents and oils.[1][2] An alcoholic solution of **Yellow OB** turns redder upon the addition of hydrochloric acid but remains unchanged with the addition of sodium hydroxide.[1]

Property	Value	Source
IUPAC Name	1-[(2- methylphenyl)azo]naphthalen- 2-amine	N/A
CAS Number	131-79-3	[1]
Molecular Formula	C17H15N3	[1][4]
Molecular Weight	261.32 g/mol	[1][4]
Appearance	Orange or yellow powder; Deep red crystals	[2][3]
Melting Point	125-126 °C	[1]
Solubility	Insoluble in water. Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, vegetable oils, and glacial acetic acid.	[1][2]
Other Names	C.I. Solvent Yellow 6; 1-o- tolylazo-2-naphthylamine; FD & C Yellow No. 4; C.I. 11390	[1][3]

Synthesis of Yellow OB

The synthesis of **Yellow OB** is a classic example of azo dye formation, involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound.

Experimental Protocol: Synthesis of Yellow OB



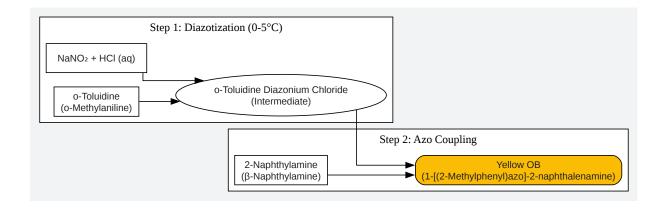
Step 1: Diazotization of o-Toluidine

- o-Toluidine (o-methylaniline) is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid.
- The solution is cooled to a temperature between 0-5 °C in an ice bath to ensure the stability of the diazonium salt to be formed.
- A cold aqueous solution of sodium nitrite (NaNO2) is added dropwise to the o-toluidine solution while maintaining the low temperature.
- The reaction mixture is stirred continuously. The completion of the diazotization can be tested using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

Step 2: Azo Coupling Reaction

- In a separate vessel, 2-Naphthylamine (β-naphthylamine) is dissolved in a suitable solvent, often under slightly acidic or neutral conditions.
- The cold diazonium salt solution prepared in Step 1 is slowly added to the 2-naphthylamine solution.
- The coupling reaction proceeds, leading to the formation of the azo compound, Yellow OB,
 which precipitates out of the solution as a colored solid.
- The product is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and can be further purified by recrystallization from a solvent like ethanol.[2][5]





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Caption: Synthesis pathway of Yellow OB.

Toxicology and Metabolism

The toxicological profile of **Yellow OB** has been a subject of significant scientific investigation. It is classified as a questionable carcinogen, and concerns have been raised about potential contamination with β -naphthylamine, a known carcinogen.[2]

Toxicity Data

Studies on laboratory animals have demonstrated adverse effects following exposure to **Yellow OB**. High dietary concentrations in rats led to changes in the liver, thymus, adrenal gland, pancreas, and kidney.[3] At a concentration of 2500 mg/kg of diet, it caused anemia, edema, cardiac hypertrophy, and changes in the liver, spleen, bone marrow, and testis, with 100% mortality within a year.[3]

Parameter	Species	Route	Value	Source
LD50	Rat	Oral	120 mg/kg	[3]
Lethal Dose	Rabbit	Subcutaneous, Oral, IP	1 g/kg	[3]



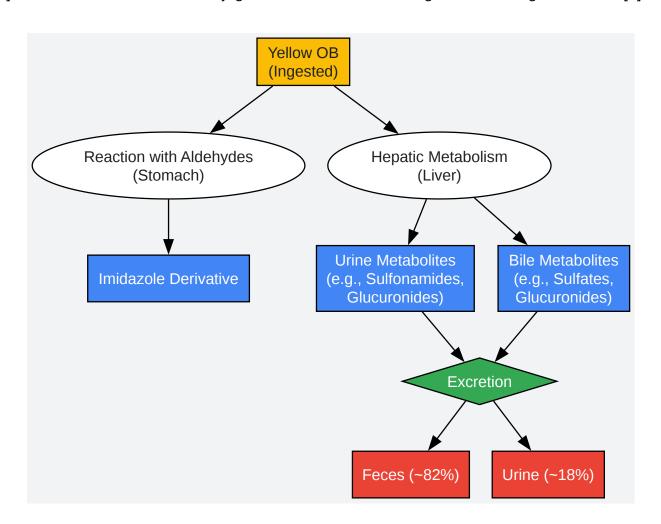
Metabolism and Excretion

Once ingested, **Yellow OB** undergoes metabolic transformation. In rats and rabbits, it can be converted into an imidazole derivative through reactions with aldehydes in the stomach.[3] Studies using radiolabeled **Yellow OB** indicated that the compound is largely eliminated within 48 hours, with approximately 82% of the radioactivity found in the feces and 18% in the urine.
[3] The compound tends to accumulate in fatty tissues after subcutaneous injection and is eliminated slowly from these sites.[3]

Metabolites identified in the urine of rats and rabbits include 1-(ortho-tolylazo)-6-hydroxy-2-sulphonaminonaphthalene-O-glucuronide and 1-(ortho-tolylazo)-2-sulphonaminonaphthalene.

[3] The bile contains several conjugated metabolites, including sulfates and glucuronides.

[3]



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Caption: Metabolic pathway of Yellow OB.



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- To cite this document: BenchChem. [Discovery and history of Yellow OB]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672316#discovery-and-history-of-yellow-ob]

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